methyl 2-(trimethyl-1H-pyrazol-4-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-8(5-9(12)13-4)7(2)11(3)10-6/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZNXPWDFMTEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Alkylation via Malonamide Intermediates
A widely reported method involves a four-step sequence starting from ethyl 3-chloro-3-oxopropanoate (1). In the presence of triethylamine, this compound undergoes condensation with aromatic amines to form intermediate 3 (yield: 78–85%). Subsequent hydrolysis yields carboxylic acid intermediate 4 , which reacts with 1,3,5-trimethyl-1H-pyrazol-4-amine (5) using dicyclohexylcarbodiimide (DCC) as a coupling agent to produce malonamide intermediate 6 (yield: 65–72%). Final α-alkylation with methyl bromide in N-methylpyrrolidone (NMP) and potassium t-butoxide (KTB) at 0–5°C yields the target compound (yield: 48–62%).
Key Reaction Conditions:
- Solvent: NMP
- Base: Potassium t-butoxide
- Temperature: 0–5°C
- Catalysts: DCC for amide bond formation
Palladium-Catalyzed Cross-Coupling Reactions
An alternative route employs Suzuki-Miyaura coupling. Methyl 3-(4-(3-bromopyrazolo[1,5-a]pyrazin-6-yl)phenyl)propanoate reacts with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in dioxane/water (5:1) using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (Pd(dppf)Cl₂) and potassium phosphate. Microwave irradiation at 120°C for 30 minutes achieves yields of 68–75%. Purification via silica gel chromatography (methanol/dichloromethane gradient) ensures >98% purity.
Advantages:
- Shorter reaction time (30 minutes vs. 12–24 hours for classical methods)
- Compatibility with thermally sensitive substrates
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies highlight NMP as the optimal solvent for alkylation due to its high polarity and ability to stabilize intermediates. Substituting NMP with THF or DMF reduces yields by 15–20%. Potassium t-butoxide outperforms sodium hydride or lithium hexamethyldisilazide (LHMDS) in promoting efficient deprotonation without side reactions.
Temperature and Steric Effects
Low temperatures (0–5°C) during alkylation minimize ester hydrolysis, critical for maintaining product integrity. Steric hindrance from substituents on the pyrazole ring significantly impacts yields. For example, isopentyl groups reduce yields to 48%, whereas allyl groups improve efficiency to 62%.
Analytical Characterization
Spectroscopic Data
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar pyrazole ring and ester group orientation. Bond lengths include C=O (1.21 Å) and C-N (1.34 Å), consistent with resonance stabilization.
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor to AMPK inhibitors, with demonstrated anticancer activity in vitro. Derivatization at the acetate position yields malonamide-based agrochemicals, including pyflubumide analogs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trimethyl-1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-(trimethyl-1H-pyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 2-(trimethyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Pyrazole-Acetate Esters
Structural and Functional Group Variations
Key structural differences among related compounds include substituents on the pyrazole ring, ester groups (methyl vs. ethyl), and additional functional moieties (e.g., triazoles, cyano groups). Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Pyrazole-Acetate Derivatives
*Note: Data for this compound inferred from analogs; exact properties require experimental validation.
Pharmaceutical Intermediates
Agrochemical Development
Material Science
Biological Activity
Methyl 2-(trimethyl-1H-pyrazol-4-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Overview of Pyrazole Derivatives
Pyrazole derivatives, including this compound, are characterized by their five-membered ring structure containing two nitrogen atoms. They have been extensively studied for their potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and antimicrobial activities .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets.
Potential Mechanisms Include:
- Enzyme Inhibition: Compounds in this class have shown potential as enzyme inhibitors, which can alter cellular processes and pathways.
- Anticancer Activity: Pyrazole derivatives exhibit inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects: Some studies indicate that pyrazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines .
Pharmacological Properties
The pharmacological properties of this compound include:
Anticancer Activity
A study evaluated the anticancer potential of several pyrazole derivatives, including this compound. The results indicated significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing the overall cytotoxicity compared to doxorubicin alone .
Antimicrobial Properties
Research has demonstrated that pyrazole derivatives possess notable antimicrobial properties. For instance, a series of synthesized pyrazoles were tested against various bacterial strains, showing promising results with significant inhibition rates comparable to standard antibiotics .
Anti-inflammatory Effects
In another study, pyrazole derivatives were assessed for their anti-inflammatory activity using carrageenan-induced edema models in mice. Compounds exhibited significant reductions in edema comparable to indomethacin, a standard anti-inflammatory drug, highlighting their potential therapeutic use in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for methyl 2-(trimethyl-1H-pyrazol-4-yl)acetate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting trimethylpyrazole derivatives with methyl bromoacetate in polar aprotic solvents (e.g., DMF) under reflux (80–100°C) with a base like potassium carbonate improves yields . Optimization strategies include:
- Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) to enhance reactivity.
- Solvent selection : DMF or acetonitrile for better solubility of intermediates.
- Temperature control : Maintaining 80–90°C to minimize side reactions.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) for high-purity isolation .
Q. How can researchers characterize this compound to confirm its structural integrity?
- Methodological Answer :
- NMR spectroscopy : NMR to identify pyrazole protons (δ 7.2–7.8 ppm) and ester methyl groups (δ 3.6–3.8 ppm). NMR confirms carbonyl (δ 165–170 ppm) and pyrazole carbons .
- Mass spectrometry : ESI-MS for molecular ion [M+H] at m/z 211.1 (calculated).
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound (e.g., conflicting IC50 values in anticancer assays)?
- Methodological Answer : Discrepancies often arise from assay conditions. Strategies include:
- Standardized protocols : Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hrs).
- Dose-response validation : Repeat experiments with 8–10 concentration points to ensure sigmoidal curves.
- Control normalization : Include reference compounds (e.g., doxorubicin) to benchmark activity .
- Mechanistic follow-up : Perform kinase inhibition assays or apoptosis markers (e.g., caspase-3) to confirm target engagement .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of pyrazole-based analogs of this compound?
- Methodological Answer :
- Substituent variation : Replace the trimethyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to assess impact on bioactivity.
- Scaffold hopping : Compare with ethyl ester analogs (e.g., ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate) to evaluate ester group flexibility .
- Computational modeling : Use docking simulations (AutoDock Vina) to predict binding to targets like COX-2 or EGFR .
Q. How can researchers investigate the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t) using first-order kinetics.
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities.
- Stable isotope labeling : Use -labeled analogs to trace metabolite formation .
Experimental Design & Data Analysis
Q. What experimental design principles should guide the optimization of reaction conditions for scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use a fractional factorial design to test variables: temperature (70–110°C), solvent (DMF vs. THF), and catalyst loading (0–5 mol%).
- Response surface methodology (RSM) : Model interactions between variables to maximize yield.
- Process analytical technology (PAT) : In-line FTIR to monitor reaction progress in real time .
Q. How should researchers analyze conflicting spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Impurity profiling : Compare with known side products (e.g., hydrolyzed carboxylic acid derivatives).
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks to confirm structural integrity.
- Differential scanning calorimetry (DSC) : Check for polymorphic forms affecting spectral data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
